molecular formula C6H6N2OS B13322081 3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile

3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile

Cat. No.: B13322081
M. Wt: 154.19 g/mol
InChI Key: BVOPQJIAGJLRSZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile is a chemical compound with the molecular formula C₆H₆N₂OS. It is characterized by the presence of a thiazole ring, a hydroxy group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile typically involves the reaction of thiazole derivatives with appropriate nitrile and hydroxy precursors. One common method includes the esterification of an acid followed by a reaction with hydrazine monohydrate . The reaction conditions often involve refluxing the mixture for several hours and then purifying the product through standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and nitrile groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-(1,3-thiazol-2-yl)propanenitrile is unique due to the combination of its thiazole ring, hydroxy group, and nitrile group. This combination imparts distinct chemical and biological properties that are not found in similar compounds. For example, the presence of the thiazole ring can enhance its binding affinity to certain biological targets compared to other compounds with different heterocyclic rings .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

3-hydroxy-3-(1,3-thiazol-2-yl)propanenitrile

InChI

InChI=1S/C6H6N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-5,9H,1H2

InChI Key

BVOPQJIAGJLRSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CC#N)O

Origin of Product

United States

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